Jak1/tyk2-IN-1 -

Jak1/tyk2-IN-1

Catalog Number: EVT-15278042
CAS Number:
Molecular Formula: C18H20F3N7O
Molecular Weight: 407.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Jak1/tyk2-IN-1 is a compound designed to inhibit the activities of Janus kinase 1 and tyrosine kinase 2, which are critical components in the signaling pathways of various cytokines. These kinases are integral to the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway, which plays a vital role in immune responses and inflammation. Targeting these kinases has been identified as a promising strategy for treating immune-mediated inflammatory diseases, including psoriasis and other autoimmune disorders.

Source

Jak1/tyk2-IN-1 is derived from research focused on developing selective inhibitors that can effectively block the functions of Janus kinases while minimizing off-target effects. The compound has been explored in various studies that evaluate its efficacy in modulating immune responses by inhibiting the JAK-STAT signaling pathway.

Classification

Jak1/tyk2-IN-1 belongs to the class of small molecule inhibitors targeting non-receptor tyrosine kinases. It specifically inhibits the enzymatic activity of Jak1 and Tyk2, which are part of the broader family of Janus kinases. These inhibitors are classified based on their mechanism of action—either as orthosteric inhibitors that block ATP binding or as allosteric inhibitors that modify enzyme activity through alternative binding sites.

Synthesis Analysis

Methods

The synthesis of Jak1/tyk2-IN-1 typically involves multi-step organic synthesis techniques, which may include:

  • Initial Compound Design: Utilizing structure-activity relationship (SAR) studies to identify key functional groups that enhance potency and selectivity.
  • Chemical Synthesis: Employing standard organic reactions such as coupling reactions, cyclizations, and functional group modifications to construct the core structure of the compound.
  • Purification: Using chromatography techniques to isolate and purify the final product.

Technical Details

The synthesis process may involve advanced techniques such as:

  • Solid-phase synthesis: For generating diverse libraries of compounds.
  • High-performance liquid chromatography (HPLC): For purification and analysis of intermediates and final products.
  • Nuclear magnetic resonance (NMR) and mass spectrometry (MS): For structural confirmation and purity assessment.
Molecular Structure Analysis

Structure

Jak1/tyk2-IN-1 features a complex molecular structure characterized by specific functional groups that interact with the binding sites of Jak1 and Tyk2. The precise three-dimensional arrangement is crucial for its inhibitory activity.

Data

The molecular formula, molecular weight, and specific structural details (such as bond angles and lengths) are typically determined using X-ray crystallography or computational modeling techniques. For instance, computational models can simulate interactions between Jak1/tyk2-IN-1 and its target kinases to predict binding affinities.

Chemical Reactions Analysis

Reactions

Jak1/tyk2-IN-1 undergoes various chemical reactions upon binding to its target enzymes. These include:

  • Covalent Bond Formation: In some cases, the inhibitor may form covalent bonds with specific amino acid residues within the active site of Jak1 or Tyk2.
  • Conformational Changes: Binding induces conformational changes in the kinase structure, leading to inhibition of its catalytic activity.

Technical Details

The kinetics of these reactions can be studied using biochemical assays that measure changes in enzyme activity in response to varying concentrations of Jak1/tyk2-IN-1. Techniques such as surface plasmon resonance (SPR) can provide insights into binding kinetics and affinities.

Mechanism of Action

Process

The mechanism by which Jak1/tyk2-IN-1 exerts its effects involves:

  • Inhibition of Phosphorylation: By preventing ATP from binding to Jak1 and Tyk2, the compound blocks the phosphorylation of downstream signaling proteins, specifically signal transducers and activators of transcription (STATs).
  • Alteration of Cytokine Signaling: This inhibition disrupts normal cytokine signaling pathways, thereby modulating immune responses.

Data

Studies have shown that Jak1/tyk2-IN-1 significantly reduces STAT phosphorylation in response to cytokines like interferon-alpha and interleukin-6, indicating effective inhibition of JAK-dependent signaling pathways.

Physical and Chemical Properties Analysis

Physical Properties

Jak1/tyk2-IN-1 exhibits properties typical for small molecule inhibitors:

  • Solubility: Generally assessed in various solvents to determine bioavailability.
  • Stability: Evaluated under different pH conditions and temperatures to ensure compound integrity over time.

Chemical Properties

Key chemical properties include:

  • Molecular Weight: Typically within the range suitable for drug-like candidates (around 300–500 Da).
  • LogP Value: Indicates lipophilicity, which affects absorption and distribution in biological systems.

Relevant data from physicochemical analyses help predict pharmacokinetic behavior.

Applications

Scientific Uses

Jak1/tyk2-IN-1 is primarily researched for its potential therapeutic applications in treating:

  • Autoimmune Diseases: Such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.
  • Cancer Treatments: As part of combination therapies targeting immune evasion mechanisms in tumors.

Research continues to explore its efficacy in clinical settings, focusing on optimizing dosing regimens and minimizing side effects associated with JAK inhibition.

Introduction to JAK-STAT Signaling in Immune-Mediated Pathologies

Role of JAK1 and TYK2 in Cytokine-Driven Inflammatory Cascades

JAK1 pairs with multiple cytokine receptors, including those for type II interferons (IFN-γ), IL-6 family cytokines (IL-6, IL-11), and γ-chain cytokines (IL-4, IL-13) [8] [10]. Its activation triggers downstream phosphorylation of STAT1, STAT3, and STAT6, driving gene expression programs for leukocyte recruitment and activation. TYK2, the first discovered JAK family member, partners with JAK1 or JAK2 to mediate signaling through IL-12, IL-23, and type I interferons (IFN-α/β) [2] [5]. Structural analyses reveal TYK2 contains seven JAK homology (JH) domains, with the catalytically active JH1 kinase domain regulated by the pseudokinase JH2 domain [5] [9]. Key cytokine pathways dependent on JAK1/TYK2 include:

Table 1: Pro-inflammatory Cytokine Pathways Dependent on JAK1/TYK2

CytokineReceptor SubunitsJAK PairingSTAT EffectorsImmunopathological Role
IL-12IL-12Rβ1/IL-12Rβ2TYK2/JAK2STAT4Th1 differentiation, IFN-γ production
IL-23IL-23R/IL-12Rβ1TYK2/JAK2STAT3/STAT4Th17 expansion, IL-17 production
IFN-α/βIFNAR1/IFNAR2TYK2/JAK1STAT1/STAT2/IRF9Dendritic cell activation, antiviral responses
IL-6IL-6R/gp130JAK1/JAK2/TYK2STAT3Acute phase proteins, B-cell differentiation
IL-13IL-13Rα1/IL-4RαJAK1/JAK2/TYK2STAT6M2 macrophage polarization, fibrosis

Genetic studies demonstrate that TYK2 deficiency ablates IL-12 and IL-23 signaling, impairing Th1 and Th17 differentiation—key drivers in psoriasis, inflammatory bowel disease (IBD), and rheumatic disorders [2] [9]. Similarly, JAK1 knockout models exhibit defective responses to IFN-γ and IL-6, compromising antimicrobial defense while conferring protection against autoimmune tissue damage [8] [10].

Pathophysiological Implications of JAK1/TYK2 Dysregulation in Autoimmune Disorders

Dysregulated JAK1/TYK2 signaling manifests in autoimmune pathologies through both gain-of-function mutations and epigenetic overactivation. Genome-wide association studies (GWAS) associate TYK2 polymorphisms (e.g., rs34536443, P1104A) with reduced risk of psoriasis, systemic lupus erythematosus (SLE), and IBD, validating its therapeutic relevance [5] [9]. Mechanistically, hyperactive JAK1/TYK2 signaling:

  • Sustains Th17 pathogenicity: Constitutively phosphorylated STAT3 (downstream of IL-23/TYK2) amplifies RORγt-mediated IL-17A/IL-22 production, driving keratinocyte hyperproliferation in psoriasis and intestinal barrier dysfunction in IBD [2] [9].
  • Disrupts interferon homeostasis: Uncontrolled JAK1-mediated type I IFN signaling in plasmacytoid dendritic cells generates autoantigens and B-cell activating factors in SLE [5] [10].
  • Promotes tissue fibrosis: JAK1/STAT6 activation by IL-4/IL-13 induces fibroblast proliferation and collagen deposition in systemic sclerosis and pulmonary fibrosis [7] [10].

Notably, TYK2 loss-of-function variants protect against autoimmunity without increasing severe infection risk—unlike JAK1/JAK3 deficiencies—highlighting its superior therapeutic index [5] [9].

Rationale for Dual JAK1/TYK2 Inhibition in Targeted Immunomodulation

Selective JAK1/TYK2 inhibition offers advantages over pan-JAK or biologic therapies by blocking multiple pathogenic cytokines while preserving hematopoiesis and immune surveillance. Monoclonal antibodies (e.g., anti-IL-23p19) neutralize single cytokines, but JAK1/TYK2 small-molecule inhibitors simultaneously target IL-12, IL-23, IFN-I, and IL-6 signaling nodes [3] [8]. Dual inhibition is particularly rational because:

  • Pathogenic cytokine redundancy: IL-23 and IL-12 share TYK2-dependent signaling, while IFN-α and IL-6 utilize JAK1, enabling broad immunomodulation via two kinases [2] [9].
  • Synergistic signaling crosstalk: IL-23-induced Th17 cells secrete IL-17A, which synergizes with JAK1-activated IL-6 to amplify STAT3 phosphorylation in stromal cells [7] [10].
  • Structural proximity: JAK1 and TYK2 exhibit conserved ATP-binding sites in their JH1 domains, enabling development of dual inhibitors with balanced potency [4] [8].

Orthosteric ATP-competitive inhibitors like Jak1/tyk2-IN-1 achieve broader cytokine blockade than allosteric agents (e.g., deucravacitinib’s selective TYK2 JH2 binding), potentially enhancing efficacy in multifactorial diseases like SLE and psoriatic arthritis [4] [5].

Properties

Product Name

Jak1/tyk2-IN-1

IUPAC Name

(1S)-2,2-difluoro-N-[(1S,5R,6R)-3-[5-fluoro-2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-6-methyl-3-azabicyclo[3.1.0]hexan-1-yl]cyclopropane-1-carboxamide

Molecular Formula

C18H20F3N7O

Molecular Weight

407.4 g/mol

InChI

InChI=1S/C18H20F3N7O/c1-9-12-7-28(8-17(9,12)26-15(29)11-3-18(11,20)21)14-13(19)5-22-16(25-14)24-10-4-23-27(2)6-10/h4-6,9,11-12H,3,7-8H2,1-2H3,(H,26,29)(H,22,24,25)/t9-,11+,12+,17+/m1/s1

InChI Key

VFTQZQGHFFDMQS-RSNHQYPWSA-N

Canonical SMILES

CC1C2C1(CN(C2)C3=NC(=NC=C3F)NC4=CN(N=C4)C)NC(=O)C5CC5(F)F

Isomeric SMILES

C[C@@H]1[C@H]2[C@@]1(CN(C2)C3=NC(=NC=C3F)NC4=CN(N=C4)C)NC(=O)[C@@H]5CC5(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.